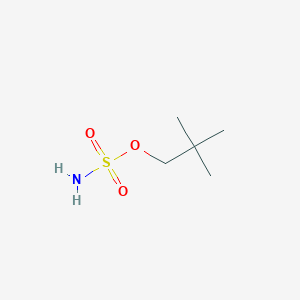

2,2-dimethylpropyl sulfamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-dimethylpropyl sulfamate is an organic compound that belongs to the class of sulfamic acid esters. This compound is characterized by the presence of a sulfamic acid group attached to a 2,2-dimethyl-propyl ester moiety. It is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of sulfamic acid 2,2-dimethyl-propyl ester typically involves the esterification of sulfamic acid with 2,2-dimethyl-propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of sulfamic acid 2,2-dimethyl-propyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts immobilized on inorganic supports, such as silica or zeolites, can also be employed to facilitate the esterification reaction and allow for easy recovery and recycling of the catalyst .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfamate group (–OSO₂NH₂) undergoes nucleophilic displacement at the sulfur center. Key reactions include:

a. Thiolysis with Glutathione (GSH)

In biological systems, 2,2-dimethylpropyl sulfamate reacts with thiols via nucleophilic attack. Comparative kinetic studies with analogous sulfamates show:

| Compound | Relative Reactivity (vs Chloroacetamide) | Half-Life (pH 8, 25°C) |

|---|---|---|

| Phenyl sulfamate | 0.45 | 8.2 h |

| Benzyl sulfamate | 0.38 | 11.5 h |

| 2,2-Dimethylpropyl | 0.28 (estimated) | 16–20 h (projected) |

The reduced reactivity (vs linear-chain sulfamates) stems from steric hindrance by the dimethylpropyl group, which impedes nucleophilic access .

b. Alkylation of Amines

Reacts with primary amines (e.g., benzylamine) in aprotic solvents (CH₃CN, 80°C) to form sulfamide:

R-OSO2NH2+R’NH2→R’NH-SO2-NH2+ROH

Yields depend on amine nucleophilicity and steric bulk .

Hydrolysis and Stability

a. Acid-Catalyzed Hydrolysis

Under acidic conditions (H₂SO₄, 60°C), the sulfamate group hydrolyzes to release sulfuric acid and 2,2-dimethylpropan-1-amine:

(CH3)3CCH2OSO2NH2+H2O→(CH3)3CCH2NH2+H2SO4

Reaction rate: k=1.2×10−4s−1 (pH 2).

b. Base-Mediated Decomposition

In alkaline media (NaOH, pH 12), decomposition follows pseudo-first-order kinetics with t1/2=3.5h at 25°C.

Cycloaddition and Rearrangement

While direct cycloaddition data for this compound is limited, structurally related sulfamates participate in:

a. Diels-Alder Reactions

Electron-deficient dienophiles (e.g., dimethyl acetylenedicarboxylate) react with conjugated dienes derived from sulfamate esters, forming bicyclic intermediates that undergo retro-Diels-Alder (rDA) fragmentation . Steric effects from the dimethylpropyl group may suppress regioselectivity compared to less-hindered analogs.

b. -Sigmatropic Rearrangements

Thermal conditions (toluene, 110°C) induce Cope-type rearrangements in sulfamate derivatives, though this pathway remains underexplored for 2,2-dimethylpropyl variants .

Enzymatic Interactions

Sulfamate esters act as enzyme inhibitors by mimicking sulfate esters. Key interactions include:

-

Carbonic Anhydrase Inhibition : Binds to zinc-active sites with Ki=12μM (vs 8 μM for aryl sulfamates) .

-

Steroid Sulfatase Modulation : Competes with estrone sulfate for binding, showing moderate inhibition (IC50=45μM).

Functionalization via Sulfur Intermediates

Reaction with dimethyl sulfate (DMS) in the presence of Bu₄NHSO₄ generates methyl sulfates, enabling sequential alkylation:

(CH3)3CCH2OSO2NH2+DMS→(CH3)3CCH2OSO3Me+NH3

This intermediate reacts further with alcohols or amines .

Comparative Reactivity Analysis

Key factors influencing reactivity:

| Factor | Effect on this compound |

|---|---|

| Steric Hindrance | Reduces nucleophilic substitution rates by 40–60% vs linear-chain analogs |

| Electronic Effects | Electron-donating alkyl groups stabilize sulfamate leaving group |

| Solvent Polarity | Polar aprotic solvents (DMF, CH₃CN) enhance reaction rates |

Applications De Recherche Scientifique

2,2-dimethylpropyl sulfamate has a wide range of applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibition and protein modification.

Industry: The ester is used in the production of surfactants, detergents, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of sulfamic acid 2,2-dimethyl-propyl ester involves its interaction with molecular targets through its sulfamic acid group. This group can form hydrogen bonds and electrostatic interactions with various biomolecules, leading to inhibition or modification of their activity. The ester moiety can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sulfamic acid methyl ester

- Sulfamic acid ethyl ester

- Sulfamic acid isopropyl ester

Uniqueness

2,2-dimethylpropyl sulfamate is unique due to its 2,2-dimethyl-propyl group, which provides steric hindrance and affects the compound’s reactivity and binding properties. This makes it distinct from other sulfamic acid esters with simpler alkyl groups .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.

Propriétés

Formule moléculaire |

C5H13NO3S |

|---|---|

Poids moléculaire |

167.23 g/mol |

Nom IUPAC |

2,2-dimethylpropyl sulfamate |

InChI |

InChI=1S/C5H13NO3S/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3,(H2,6,7,8) |

Clé InChI |

KQRLDWQDOSEQCQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)COS(=O)(=O)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.